REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][C:6]1[S:7][C:8]2[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][C:9]=2[N:10]=1)C.[BH4-].[Na+]>C1COCC1.CCO>[Br:15][C:12]1[CH:13]=[CH:14][C:8]2[S:7][C:6]([CH2:5][CH2:4][OH:3])=[N:10][C:9]=2[CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC=1SC2=C(N1)C=C(C=C2)Br)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to the above solution
|
Type
|
CUSTOM
|
Details
|
After the completion the mixture was quenched with water
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Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted again with more CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined methylene chloride layer was dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Type
|
CUSTOM
|
Details
|
gave crude product with a yield of 1.11 g
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC2=C(N=C(S2)CCO)C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |